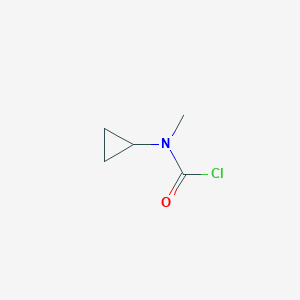
2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood. However, studies have suggested that 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide can inhibit the growth of cancer cells, fungi, and bacteria. Additionally, 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide can reduce tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to be stable under various conditions, making it suitable for long-term storage. However, one limitation of 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide. One potential area of research is the development of 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Additionally, 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide could be further investigated for its potential use as a herbicide and insecticide in agriculture. Furthermore, 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide could be explored for its potential use as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide have been discussed in this paper. 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has shown promising results in various studies and has the potential to be a valuable tool in medicine, agriculture, and material science.
Synthesemethoden
The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 2-(2-hydroxy-4-methoxyphenoxy)acetic acid with thioacetic acid followed by the reaction with formaldehyde. The final product is obtained by the reaction of the intermediate with thiophen-2-ylmethylamine.
Wissenschaftliche Forschungsanwendungen
2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been studied for its potential as a herbicide and insecticide. In material science, 2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been researched for its potential use as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-12-4-5-14(11(7-12)9-17)20-10-15(18)16-8-13-3-2-6-21-13/h2-7,9H,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBROUIDFPCDZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CS2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2964089.png)


![3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2964097.png)
![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)






![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)